molecular formula C14H17NO3 B12068700 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol

2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol

Cat. No.: B12068700
M. Wt: 247.29 g/mol
InChI Key: CHXZVEGQPNGWDG-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol is a complex organic compound that features both indole and oxolane moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the formation of the oxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the indole or oxolane rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol could have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The indole moiety could play a crucial role in binding to these targets, while the oxolane ring might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-5-(4-methylphenyl)oxolan-3-ol: Similar structure but with a phenyl group instead of an indole.

    2-(Hydroxymethyl)-5-(4-methylpyridyl)oxolan-3-ol: Contains a pyridine ring instead of an indole.

Uniqueness

The presence of the indole ring in 2-(Hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol makes it unique compared to other similar compounds. Indole derivatives are known for their diverse biological activities, which could make this compound particularly interesting for medicinal chemistry research.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(4-methylindol-1-yl)oxolan-3-ol

InChI

InChI=1S/C14H17NO3/c1-9-3-2-4-11-10(9)5-6-15(11)14-7-12(17)13(8-16)18-14/h2-6,12-14,16-17H,7-8H2,1H3

InChI Key

CHXZVEGQPNGWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)C3CC(C(O3)CO)O

Origin of Product

United States

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